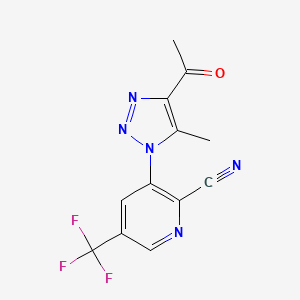
3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C12H8F3N5O and its molecular weight is 295.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile, with the molecular formula C12H8F3N5O and CAS Number 338758-75-1, is a compound of significant interest in medicinal chemistry. Its unique structure incorporates a triazole moiety and a trifluoromethyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Weight : 295.22 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a triazole group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves inhibition of specific kinases such as c-Met, which is implicated in tumor growth and metastasis.
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The above data indicates that compounds structurally similar to our target compound exhibit promising anticancer properties, suggesting that this compound may also possess similar activities .
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Kinases : Inhibitory activity against c-Met kinase has been observed with IC50 values as low as 0.09 μM for related compounds.
- Induction of Apoptosis : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cells in a dose-dependent manner.
Figure 1: Apoptosis Induction in A549 Cells
- Treatment with compound 12e resulted in increased apoptosis rates at varying concentrations (3.75 μM to 15 μM), indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships indicate that modifications to the triazole and pyridine components significantly influence biological activity. For example:
- The presence of electron-withdrawing groups like trifluoromethyl enhances potency.
- Variations in substituents on the triazole ring can lead to different levels of cytotoxicity.
Case Studies
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives reported that specific modifications led to enhanced anticancer activities compared to standard treatments . These findings underscore the importance of structural optimization in developing effective therapeutic agents.
特性
IUPAC Name |
3-(4-acetyl-5-methyltriazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c1-6-11(7(2)21)18-19-20(6)10-3-8(12(13,14)15)5-17-9(10)4-16/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUYKMCJSLBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














